[(E)-Cinnamyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid functional group attached to a cinnamyl moiety. The chemical structure can be represented as follows:
This compound exhibits unique properties due to the combination of the phosphonic acid group and the aromatic nature of the cinnamyl group, which contribute to its reactivity and potential biological activity.
Additionally, it can be involved in transition metal-catalyzed reactions, such as cycloadditions, where it serves as a dienophile due to its unsaturated nature .
Phosphonic acids, including [(E)-Cinnamyl]phosphonic acid, have been studied for their biological activities. They exhibit potential antiviral and antibacterial properties. The presence of the phosphonic acid group is crucial for interacting with biological targets, such as enzymes that utilize phosphate groups. Research has indicated that similar compounds can inhibit certain enzymes involved in metabolic pathways, making them candidates for drug development .
Several methods are available for synthesizing [(E)-Cinnamyl]phosphonic acid:
[(E)-Cinnamyl]phosphonic acid has several applications in various fields:
Studies on interaction mechanisms involving [(E)-Cinnamyl]phosphonic acid have revealed its ability to form complexes with metal ions and interact with biological macromolecules. Such interactions can modulate enzyme activity and influence metabolic pathways. For instance, research has shown that phosphonates can inhibit certain kinases by mimicking natural substrates .
[(E)-Cinnamyl]phosphonic acid shares structural features with several other compounds. Here are some similar compounds and their comparison:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cinnamic Acid | Carboxylic Acid | Lacks phosphorus; primarily used in flavoring |
| Cinnamyl Alcohol | Alcohol | Precursor to cinnamic acid; used in fragrances |
| Phenyl Phosphonic Acid | Phosphonic Acid | Lacks the alkene functionality; used in pharmaceuticals |
| Benzyl Phosphonic Acid | Phosphonic Acid | Similar reactivity but with different substituents |
The uniqueness of [(E)-Cinnamyl]phosphonic acid lies in its combination of an alkene (cinnamyl) and a phosphonic acid group, which provides distinct reactivity compared to other similar compounds.
[(E)-Cinnamyl]phosphonic acid exemplifies the convergence of aromatic and phosphonic acid functionalities, enabling diverse reactivity profiles. The cinnamyl moiety introduces π-conjugation and stereoelectronic effects, while the phosphonic acid group offers strong hydrogen-bonding capacity and metal-coordination properties. This duality facilitates applications in asymmetric catalysis, where the compound acts as a chiral ligand, and in medicinal chemistry, where its bioisosteric resemblance to phosphate groups enhances target binding. For instance, γ-amino phosphonic acid derivatives, synthesized via hydroamination of cinnamyl phosphonates, exhibit inhibitory activity against enzymes like human farnesyl pyrophosphate synthase (hFPPS), highlighting their therapeutic potential.
The phosphonic acid group’s metabolic stability compared to phosphates makes [(E)-cinnamyl]phosphonic acid a valuable surrogate in prodrug design and nucleotide analogs. Its ability to form stable complexes with metal ions also underpins its use in materials science, particularly in developing corrosion inhibitors and functional polymers.
The synthesis of phosphonic acids dates to the mid-20th century, with pivotal methods like the Moedritzer–Irani reaction (1966) enabling direct P–C bond formation using phosphorous acid, amines, and formaldehyde. Early work on cinnamyl derivatives emerged from studies on Horner-Wadsworth-Emmons olefination, where diethyl cinnamyl phosphonates served as key reagents for constructing α,β-unsaturated carbonyl compounds. Catalytic hydrogenolysis methods, developed in the 1980s, allowed efficient deprotection of dibenzyl or diallyl phosphonates to access [(E)-cinnamyl]phosphonic acid under mild conditions.
A breakthrough occurred in the 2000s with the advent of asymmetric hydroamination, enabling enantioselective synthesis of γ-amino phosphonic acids from cinnamyl phosphonates. Recent advancements in silylation techniques using bromotrimethylsilane have further streamlined the preparation of sensitive phosphonic acids, including [(E)-cinnamyl] derivatives, avoiding harsh acidic conditions.
Contemporary research focuses on three domains:
Table 1 summarizes key synthetic routes to [(E)-cinnamyl]phosphonic acid and derivatives.
[(E)-Cinnamyl]phosphonic acid follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The preferred International Union of Pure and Applied Chemistry name for this compound is (3-phenylprop-2-en-1-yl)phosphonic acid [1] [2]. This systematic designation clearly indicates the structural components: a phenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a phosphonic acid functional group.
The systematic name construction follows International Union of Pure and Applied Chemistry rules by identifying the longest carbon chain containing the alkene functionality (prop-2-en), specifying the position of the phenyl substituent (3-phenyl), and indicating the attachment point of the phosphonic acid group (1-yl). The designation emphasizes the trans-configuration of the double bond, which is inherent in the cinnamyl structure.
[(E)-Cinnamyl]phosphonic acid is recognized by numerous systematic and common names in chemical literature. The most frequently used systematic synonym is 3-phenylprop-2-en-1-ylphosphonic acid [2], which provides an alternative International Union of Pure and Applied Chemistry-compliant designation using numerical locants for the functional groups.
Common names for this compound include Cinnamylphosphonic acid and Cinnamyl phosphonic acid [3] [1], both derived from the cinnamyl moiety characteristic of the aromatic propenyl structure. Additional systematic designations include 3-Phenyl-2-propenylphosphonic acid [1] [4] and the formal descriptor Phosphonic acid, P-(3-phenyl-2-propen-1-yl)- [3], which follows the functional class naming convention by placing the phosphonic acid group first and specifying the organic substituent.
The compound may also be referenced as [(E)-Cinnamyl]phosphonic acid [3], explicitly denoting the E-configuration of the alkene double bond, which corresponds to the trans-geometric arrangement of substituents across the carbon-carbon double bond.
The compound is catalogued in the PubChem database under Compound Identification Number 69504832 [1] [2], providing access to comprehensive structural, physical, and chemical property information. The MDL Information Systems assigns the identifier MFCD19105641 [1] [4] [2] for integration with chemical inventory and research databases.
Additional registry information includes the Reaxys Registry Number 5809338 [1] [4], which facilitates literature searches and synthetic route identification within the Elsevier Reaxys database system. The PubChem Substance Identification Number 354333131 [1] [4] provides additional cross-referencing capabilities for research applications.
The International Chemical Identifier representation for [(E)-Cinnamyl]phosphonic acid is InChI=1S/C9H11O3P/c10-13(11,12)7-6-8-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,10,11,12) [2]. This standardized identifier encodes the complete molecular structure, including connectivity, hydrogen distribution, and tautomeric information, enabling unambiguous chemical identification across databases and software systems.
The International Chemical Identifier Key, a fixed-length hash derived from the full International Chemical Identifier, is AIWAKBITCLOITM-UHFFFAOYSA-N [1] [2]. This condensed identifier facilitates rapid database searches and cross-referencing while maintaining structural uniqueness.
The Simplified Molecular Input Line Entry System notation for [(E)-Cinnamyl]phosphonic acid is C1=CC=C(C=C1)C=CCP(=O)(O)O [2]. This linear representation describes the molecular structure using a simplified syntax, where the benzene ring is denoted by the cyclic C1=CC=C(C=C1) pattern, followed by the conjugated alkene chain C=CC, and terminating with the phosphonic acid group P(=O)(O)O. The Simplified Molecular Input Line Entry System format enables computational processing and structure-based searching in chemical informatics applications.
The molecular formula C₉H₁₁O₃P indicates the compound contains nine carbon atoms, eleven hydrogen atoms, three oxygen atoms, and one phosphorus atom, yielding a molecular weight of 198.16 grams per mole [1] [4] [2]. The structural representation demonstrates the conjugated π-system extending from the aromatic ring through the alkene linkage, with the phosphonic acid functionality providing both acidic character and coordination capability.
| Identification Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | (3-phenylprop-2-en-1-yl)phosphonic acid |
| Chemical Abstracts Service Registry Number | 146404-58-2 |
| PubChem Compound Identification Number | 69504832 |
| Molecular Formula | C₉H₁₁O₃P |
| Molecular Weight | 198.16 g/mol |
| International Chemical Identifier Key | AIWAKBITCLOITM-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C=CCP(=O)(O)O |
| MDL Number | MFCD19105641 |
| Physical State | Solid |
| Melting Point | 170.0 to 175.0 °C |
| Appearance | White to almost white powder to crystal |